Plasma Stability and Metabolic Inactivation: Quantified Half-Life Comparison
Aclidinium Bromide demonstrates extremely rapid hydrolysis in human plasma, resulting in a half-life of 2.4 minutes. This is in stark contrast to tiotropium and ipratropium, which remain >70% intact after 60 minutes of incubation. The resulting carboxylic acid and alcohol metabolites exhibit no significant affinity for any muscarinic receptor subtype [1]. This profound difference in plasma stability is a primary driver for its distinct safety profile.
| Evidence Dimension | In vitro plasma stability (human plasma half-life and % remaining intact at 60 min) |
|---|---|
| Target Compound Data | Half-life = 2.4 minutes; >70% hydrolyzed in <5 minutes |
| Comparator Or Baseline | Tiotropium: >70% intact at 60 minutes. Ipratropium: >70% intact at 60 minutes. |
| Quantified Difference | Aclidinium half-life is >40-fold shorter than the 60-minute benchmark where comparators show minimal degradation. |
| Conditions | In vitro incubation in pooled human plasma at 37°C; quantified via UPLC/MS. |
Why This Matters
For researchers and formulators, this rapid systemic inactivation predicts a significantly lower potential for systemic anticholinergic adverse events (e.g., dry mouth, cardiovascular effects), a key procurement consideration for studies focused on chronic safety and tolerability.
- [1] Sentellas S, Ramos I, Albertí J, Salvà M, Antón F, Miralpeix M, Beleta J, Gavaldà A. Aclidinium bromide, a new, long-acting, inhaled muscarinic antagonist: in vitro plasma inactivation and pharmacological activity of its main metabolites. Eur J Pharm Sci. 2010 Mar 18;39(5):283-90. View Source
